Boc-PEG2-benzyl ester

Description

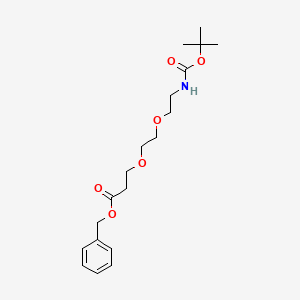

Boc-PEG2-benzyl ester is a polyethylene glycol (PEG)-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a two-unit PEG chain (PEG2), and a benzyl ester terminal group. Its molecular formula is C₁₉H₂₉NO₆ (calculated from molecular weight 411.49 g/mol), with a CAS number of 1975173-67-1 and a purity of 96% . The Boc group provides acid-labile protection for amines, while the benzyl ester allows selective deprotection under hydrogenolytic conditions. This compound is widely used in peptide synthesis, drug conjugation, and as a spacer in bioconjugation due to its balanced hydrophilicity and reactivity .

Properties

IUPAC Name |

benzyl 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO6/c1-19(2,3)26-18(22)20-10-12-24-14-13-23-11-9-17(21)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUSFIHBAGVVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601131929 | |

| Record name | 4,7,12-Trioxa-10-azatetradecanoic acid, 13,13-dimethyl-11-oxo-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2028284-76-4 | |

| Record name | 4,7,12-Trioxa-10-azatetradecanoic acid, 13,13-dimethyl-11-oxo-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2028284-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,12-Trioxa-10-azatetradecanoic acid, 13,13-dimethyl-11-oxo-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the Amine Group

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., aqueous NaHCO₃ or trimethylamine). For example:

-

Ethanolamine (NH₂-CH₂CH₂-OH) is dissolved in dichloromethane (DCM).

-

Boc anhydride is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

The product, Boc-NH-CH₂CH₂-OH , is purified via silica gel chromatography (yield: 85–92%).

Key Consideration : The Boc group’s stability under basic conditions allows selective reactions at other sites without deprotection.

PEG2 Linker Incorporation

The PEG2 spacer is introduced through Mitsunobu coupling or nucleophilic substitution :

Method A: Mitsunobu Coupling

-

Boc-NH-CH₂CH₂-OH is reacted with PEG2 diol (HO-CH₂CH₂-O-CH₂CH₂-OH) using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).

-

The reaction proceeds at 0°C → room temperature for 24 hours.

-

Purification by flash chromatography yields Boc-NH-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-OH (yield: 70–78%).

Method B: Tosylate Displacement

-

PEG2 diol is converted to its tosylate derivative using tosyl chloride in pyridine.

-

The tosylate reacts with Boc-NH-CH₂CH₂-OH in DMF at 60°C for 48 hours.

Comparative Analysis :

| Parameter | Mitsunobu Coupling | Tosylate Displacement |

|---|---|---|

| Yield | 70–78% | 65–72% |

| Reaction Time | 24 hours | 48 hours |

| Byproducts | Minimal | Tosyl acid |

| Scalability | Moderate | High |

Benzyl Esterification of the Terminal Carboxylic Acid

The terminal hydroxyl group of the PEG2 intermediate is oxidized to a carboxylic acid, followed by benzyl ester formation:

Oxidation to Carboxylic Acid

Benzyl Ester Formation

-

Boc-NH-PEG2-COOH is dissolved in dry DCM with benzyl alcohol (1.2 equiv).

-

N,N’-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added under nitrogen.

-

After 24 hours, the mixture is filtered to remove dicyclohexylurea, and the product is purified via recrystallization (yield: 75–82%).

Alternative Approach :

-

Direct reaction of Boc-NH-PEG2-COONa (sodium salt) with benzyl chloride in acetone at 50°C for 6 hours (yield: 68–74%).

Critical Reaction Optimization Parameters

Solvent Selection

-

Mitsunobu Coupling : THF > DMF due to better reagent solubility.

-

Benzyl Esterification : DCM > acetone for minimizing side reactions.

Catalytic Efficiency

Purification Challenges

-

PEG derivatives exhibit high polarity, complicating column chromatography. Precipitation in cold diethyl ether is often employed for crude isolation.

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Synthesis Considerations

Cost-Effective Reagents

Environmental Impact

Emerging Methodologies and Innovations

Flow Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions

Boc-PEG2-benzyl ester undergoes various chemical reactions, including:

Substitution Reactions: The benzyl group can be substituted with other functional groups using nucleophilic reagents.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to release the free amine.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are commonly employed to remove the tert-butoxycarbonyl group.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions include substituted derivatives of this compound, free amines, and oxidized or reduced forms of the compound .

Scientific Research Applications

Drug Delivery Systems

Boc-PEG2-benzyl ester is extensively utilized in drug delivery due to its ability to improve the solubility and stability of therapeutic agents. The PEG component increases the hydrophilicity of the compound, facilitating its use in aqueous environments. This property is particularly advantageous for delivering hydrophobic drugs, as it helps to maintain their solubility and bioavailability.

Key Benefits:

- Enhanced solubility of hydrophobic drugs

- Improved pharmacokinetics and bioavailability

- Reduced toxicity through targeted delivery

Bioconjugation and Peptide Synthesis

In peptide synthesis, this compound serves as a valuable linker or cross-linking agent. The Boc group can be easily removed under mild acidic conditions, allowing for the generation of free amines that can participate in further reactions. This feature is crucial for creating peptide-drug conjugates, where the stability and efficacy of the conjugate are enhanced by the PEG linker.

Applications:

- Synthesis of peptide-drug conjugates

- Cross-linking in bioconjugation chemistry

- Functionalization of biomolecules

Nanotechnology and Material Science

The incorporation of this compound into nanomaterials has opened new avenues in nanotechnology. Its ability to modify surfaces and create functional coatings allows for the development of nanocarriers that can encapsulate drugs or other therapeutic agents. This application is particularly relevant in targeted therapy, where precise delivery to specific cells or tissues is essential.

Potential Uses:

- Development of drug-loaded nanoparticles

- Surface modification for enhanced biocompatibility

- Creation of smart materials with responsive properties

Case Study 1: Drug Delivery Enhancement

A study demonstrated that conjugating anticancer drugs with this compound significantly improved their solubility and reduced side effects in vivo. The PEG linker facilitated prolonged circulation time in the bloodstream, enhancing the therapeutic efficacy against tumor cells while minimizing systemic toxicity.

Case Study 2: Peptide Conjugation

Research involving the synthesis of peptide-drug conjugates using this compound showed that the resulting compounds exhibited improved stability and bioactivity compared to their unconjugated counterparts. The study highlighted the importance of the PEG linker in maintaining the structural integrity of peptides during circulation.

Mechanism of Action

The mechanism of action of Boc-PEG2-benzyl ester involves the release of the tert-butoxycarbonyl group under acidic conditions, which exposes the free amine. This free amine can then react with other molecules, facilitating the conjugation of this compound to various targets. The polyethylene glycol component provides solubility and stability, while the benzyl ester moiety can participate in further chemical reactions .

Comparison with Similar Compounds

Structural and Functional Comparison

| Compound Name | PEG Chain Length | Protecting Group | Terminal Group | Molecular Weight (g/mol) | Purity (%) | CAS Number | Key Applications |

|---|---|---|---|---|---|---|---|

| Boc-PEG2-benzyl ester | 2 | Boc | Benzyl ester | 411.49 | 96 | 1975173-67-1 | Drug conjugation, peptide SPPS |

| N-Boc-PEG3-benzyl ester | 3 | Boc | Benzyl ester | 411.49 | 98 | 1975173-67-1* | Enhanced solubility in aqueous systems |

| Hydroxy-PEG2-CH₂CO₂t-Bu | 2 | None | t-butyl ester | 316.37 | >95 | Not provided | Acid-sensitive linker chemistry |

| N-(Propargyl-PEG2)-PEG3-t-butyl ester | 5 (PEG2 + PEG3) | t-butyl ester | Propargyl | 403.5 | >96 | Not provided | Click chemistry applications |

| Boc-NH-PEG10-NHS ester | 10 | Boc | NHS ester | ~800 (estimated) | >95 | Not provided | Amine-targeted bioconjugation |

Note: The identical CAS number for Boc-PEG2 and N-Boc-PEG3-benzyl ester in likely reflects a catalog error, as PEG chain length differences should result in distinct structures.

Reactivity and Stability

- This compound: The Boc group is removed with trifluoroacetic acid (TFA), while the benzyl ester requires hydrogenolysis (H₂/Pd). This orthogonal deprotection enables sequential functionalization .

- Hydroxy-PEG2-CH₂CO₂t-Bu : The t-butyl ester is cleaved under acidic conditions (e.g., HCl), making it suitable for pH-sensitive drug release systems .

- N-(Propargyl-PEG2)-PEG3-t-butyl ester : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), ideal for "click" chemistry in material science .

Solubility and Biocompatibility

- Shorter PEG chains (PEG2) : this compound exhibits moderate aqueous solubility, suitable for organic-phase reactions.

- Longer PEG chains (PEG3–PEG10): Compounds like Boc-NH-PEG10-NHS ester show enhanced water solubility and reduced immunogenicity, advantageous for in vivo applications .

Application-Specific Advantages

- Drug Delivery : this compound’s balance of hydrophobicity (benzyl) and hydrophilicity (PEG2) makes it ideal for lipophilic drug conjugation .

- Peptide Synthesis : Compared to t-butyl esters (e.g., Hydroxy-PEG2-CH₂CO₂t-Bu), benzyl esters offer stability under acidic peptide coupling conditions .

- Material Science : Propargyl-terminated PEG derivatives (e.g., N-(Propargyl-PEG2)-PEG3-t-butyl ester) enable modular polymer networks via click chemistry .

Research Findings and Trends

Recent studies highlight the growing use of this compound in:

Biological Activity

Boc-PEG2-benzyl ester, or tert-butoxycarbonyl-polyethylene glycol-benzyl ester, is a compound that integrates the properties of polyethylene glycol (PEG) with a benzyl ester and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in various fields, particularly in drug development and biomolecular research due to its unique chemical properties, including solubility, stability, and reactivity.

This compound has a molecular formula of C19H29NO6 and a molecular weight of 367.44 g/mol. The Boc group can be easily removed under acidic conditions, releasing a free amine that can participate in further conjugation reactions with other biomolecules. This mechanism enhances the compound's utility in drug delivery systems by improving the pharmacokinetic properties of therapeutic agents .

Key Chemical Reactions

- Deprotection Reactions : The Boc group can be cleaved under acidic conditions to expose the free amine.

- Substitution Reactions : The benzyl group can undergo nucleophilic substitution to attach various functional groups.

- PEGylation : The incorporation of PEG improves solubility and stability, making it suitable for biological applications .

Biological Applications

This compound is widely used in biological research for several reasons:

- Drug Delivery : Enhances the solubility and stability of drugs, potentially increasing their bioavailability and half-life .

- Bioconjugation : Serves as a linker for attaching drugs to targeting moieties or proteins, facilitating targeted therapy .

- Protein Stabilization : PEGylation can prevent aggregation in protein formulations, which is crucial for maintaining the efficacy of therapeutic proteins .

Study on Protein Aggregation Prevention

A study investigated the effects of PEGylation on preventing benzyl alcohol-induced aggregation in proteins. It was found that attaching multiple PEG molecules significantly reduced aggregation, highlighting the stabilizing effect of PEG chains when conjugated to proteins .

Drug Development Research

In drug development contexts, this compound has been used to enhance the solubility and stability of various therapeutic agents. For example, it was shown to improve the pharmacokinetic profile of methotrexate conjugates, making them more effective against drug-resistant cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Boc-PEG-benzyl ester | Shorter PEG chain | Similar but less soluble than Boc-PEG2-benzyl |

| Boc-PEG2-bromide | Contains bromide group | Different reactivity profile |

| Boc-PEG2-amine | Amine instead of benzyl | More reactive due to free amine |

This compound stands out due to its combination of a protective group, PEG chain, and benzyl moiety, providing a balance of reactivity and stability that is advantageous for both research and industrial applications .

Q & A

Q. How should researchers structure supplementary materials for publications involving this compound?

- Answer :

- File Organization : Separate synthetic procedures, characterization data (NMR/HPLC spectra), and stability studies into numbered files (e.g., SI_01_Synthesis.pdf).

- Metadata : Include instrument parameters (e.g., NMR frequency, HPLC gradient) and raw data files (e.g., .JCAMP-DX for NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.